molecular formula C19H17NO4S B2790798 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034359-25-4

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2790798
CAS RN: 2034359-25-4
M. Wt: 355.41
InChI Key: GUTDIIFMOKNLTF-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes and signaling pathways in the body. These enzymes and pathways are involved in various cellular processes, including cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is its potential use in various fields of scientific research. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for use in the development of new drugs. However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is the complexity of the synthesis process, which may make it difficult to produce large quantities of the compound. In addition, the compound may have side effects that need to be carefully studied before it can be used in humans.

Future Directions

There are several future directions for the study of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide. One area of interest is the development of new drugs based on the compound's unique properties. Researchers are also interested in studying the compound's potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of the compound and its potential side effects. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a complex process that involves several steps. The synthesis begins with the preparation of 2-(benzo[b]thiophen-2-yl)propan-2-ol, which is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid to form the desired compound. The synthesis process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide has potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-19(22,17-9-12-4-2-3-5-16(12)25-17)10-20-18(21)13-6-7-14-15(8-13)24-11-23-14/h2-9,22H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTDIIFMOKNLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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